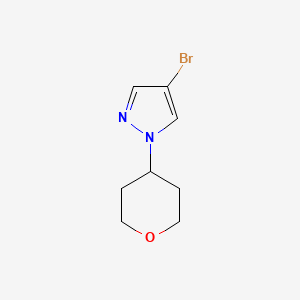

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(oxan-4-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c9-7-5-10-11(6-7)8-1-3-12-4-2-8/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDSDCYKWVXMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679703 | |

| Record name | 4-Bromo-1-(oxan-4-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040377-02-3 | |

| Record name | 4-Bromo-1-(oxan-4-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-(oxan-4-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, a heterocyclic building block of increasing importance in medicinal chemistry. Targeted at researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, and critical applications, with a focus on the rationale behind its use in the synthesis of pharmacologically active agents.

Introduction: The Strategic Value of a Functionalized Pyrazole

This compound (CAS Number: 1040377-02-3 ) is a strategically designed chemical intermediate that merges three key structural motifs: a pyrazole core, a bromine handle, and a tetrahydropyran (THP) group.[1][2] The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its ability to form key hydrogen bond interactions with biological targets.[3][4] The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity.[5] Finally, the N-linked tetrahydropyran moiety is not merely a protecting group but a deliberate addition to enhance physicochemical properties, such as solubility and metabolic stability, which are critical for developing viable drug candidates.

This unique combination makes the compound a valuable starting material for creating targeted therapies, particularly in the development of kinase inhibitors for oncology. This guide will elucidate the practical aspects of working with this compound, from its synthesis to its strategic deployment in complex molecular architectures.

Physicochemical and Safety Profile

A clear understanding of a compound's properties is foundational to its effective use in the laboratory. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1040377-02-3 | [1][2] |

| Molecular Formula | C₈H₁₁BrN₂O | [2] |

| Molecular Weight | 231.09 g/mol | [2] |

| Purity | Typically ≥95% | [1][2] |

| Boiling Point | 328.5 ± 32.0 °C at 760 mmHg | |

| MDL Number | MFCD11505042 | [1][2] |

Safety and Handling

As with any halogenated organic compound, appropriate safety measures are paramount. The available safety data indicates the following hazards:

| Hazard Statement | Precautionary Measures | Source(s) |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. | [1] |

| Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling. | [1] |

| Causes serious eye irritation. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. | [1] |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [1] |

Storage: The compound should be stored in a dry, sealed container, ideally at 2-8°C.

Synthesis and Mechanism

The synthesis of this compound is not commonly detailed in primary literature as a final product but can be reliably achieved through a logical two-step sequence. This approach involves the initial bromination of the pyrazole ring followed by N-alkylation with the tetrahydropyran moiety.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Step 1: Bromination of 1H-Pyrazole

Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electronically favorable site for substitution. N-Bromosuccinimide (NBS) is a mild and highly selective brominating agent, which avoids the hazards and over-reactivity associated with using elemental bromine.

Experimental Protocol:

-

Setup: To a solution of 1H-pyrazole (1.0 eq) in acetonitrile (CH₃CN), add N-Bromosuccinimide (1.05 eq) portion-wise at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-bromo-1H-pyrazole can often be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: N-Alkylation via Mitsunobu Reaction

Causality: The Mitsunobu reaction is a powerful and reliable method for forming carbon-nitrogen bonds by coupling a nucleophilic nitrogen (the N-H of the pyrazole) with a primary or secondary alcohol. It proceeds under mild, neutral conditions, which is advantageous for preserving the sensitive functional groups on the pyrazole ring. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

Experimental Protocol:

-

Setup: In an inert atmosphere (Argon or Nitrogen), dissolve 4-bromo-1H-pyrazole (1.0 eq), tetrahydropyran-4-ol (1.1 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Reaction: Cool the solution to 0°C in an ice bath. Add diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) (1.2 eq) dropwise over 20-30 minutes. The characteristic red-orange color of the azodicarboxylate should dissipate.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor for completion using TLC or LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary utility of this compound is as a versatile intermediate in the synthesis of complex drug candidates. The bromine atom at the C4 position is perfectly positioned for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various aryl or heteroaryl groups, which are often essential for binding to the target protein, such as a kinase.

Caption: Role as a building block in Suzuki coupling reactions.

The THP group contributes favorably to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final molecule. It can improve aqueous solubility compared to more lipophilic N-substituents and often imparts greater metabolic stability, increasing the compound's half-life in vivo. This strategic use of a non-labile, property-enhancing group is a hallmark of modern drug design.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its well-defined structure provides a reliable platform for building molecular complexity through established synthetic protocols like the Mitsunobu and Suzuki reactions. The thoughtful incorporation of the THP moiety addresses key challenges in drug development related to physicochemical properties. As the demand for highly specific and potent kinase inhibitors and other targeted therapies continues to grow, the utility and importance of this versatile building block are set to increase.

References

- 1. Buy 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The insights within are grounded in established principles of spectroscopic analysis and validated through field-proven methodologies, ensuring both scientific integrity and practical applicability.

Molecular Structure and a Primer on its Spectroscopic Interrogation

The compound in focus, this compound, is a substituted pyrazole with a molecular formula of C₈H₁₁BrN₂O. Its structure is characterized by a 4-brominated pyrazole ring attached via a nitrogen atom to the 4-position of a tetrahydropyran ring. This unique combination of a halogenated aromatic heterocycle and a saturated oxygen-containing ring gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization in complex chemical matrices.

The strategic application of orthogonal analytical techniques—NMR for its unparalleled ability to elucidate the carbon-hydrogen framework, MS for its precise mass determination and fragmentation analysis, and IR for its sensitivity to functional group vibrations—provides a holistic and self-validating system for structural confirmation.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive evidence for the structural assignment of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for this purpose.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of a closely related isomer, 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, has been reported and provides a strong basis for the interpretation of the spectrum of the 4-yl isomer.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.61 | s | 1H | Pyrazole H-3 |

| ~7.48 | s | 1H | Pyrazole H-5 |

| ~4.30 - 4.50 | m | 1H | THP CH-N (H-4) |

| ~3.95 - 4.10 | m | 2H | THP O-CH₂ (axial H-2, H-6) |

| ~3.40 - 3.55 | m | 2H | THP O-CH₂ (equatorial H-2, H-6) |

| ~2.00 - 2.20 | m | 2H | THP CH₂ (axial H-3, H-5) |

| ~1.80 - 1.95 | m | 2H | THP CH₂ (equatorial H-3, H-5) |

Interpretation:

-

Pyrazole Protons: The two singlets in the aromatic region, at approximately 7.61 and 7.48 ppm, are characteristic of the H-3 and H-5 protons of the 4-substituted pyrazole ring.[1] Their singlet nature is due to the absence of adjacent protons for coupling.

-

Tetrahydropyran Protons: The proton at the point of attachment to the pyrazole nitrogen (H-4 of the THP ring) is expected to be a multiplet in the range of 4.30 - 4.50 ppm due to coupling with the adjacent methylene protons. The methylene protons of the THP ring will appear as complex multiplets due to chair conformations and axial/equatorial relationships. The protons on the carbons adjacent to the oxygen (H-2 and H-6) will be the most deshielded, appearing at approximately 3.40-4.10 ppm. The remaining methylene protons (H-3 and H-5) will be found further upfield, around 1.80-2.20 ppm.

¹³C NMR Spectral Data and Interpretation (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Pyrazole C-5 |

| ~126 | Pyrazole C-3 |

| ~95 | Pyrazole C-4 (C-Br) |

| ~67 | THP C-2, C-6 |

| ~55 | THP C-4 (C-N) |

| ~33 | THP C-3, C-5 |

Interpretation:

-

Pyrazole Carbons: The carbon atom bearing the bromine (C-4) is anticipated to be significantly shielded and will appear around 95 ppm. The C-3 and C-5 carbons will be in the aromatic region, with the C-5 carbon being slightly more downfield due to its proximity to the point of substitution.

-

Tetrahydropyran Carbons: The carbons adjacent to the oxygen atom (C-2 and C-6) will be the most deshielded of the aliphatic carbons, appearing around 67 ppm. The carbon attached to the nitrogen (C-4) will be next, at approximately 55 ppm, followed by the remaining methylene carbons (C-3 and C-5) at around 33 ppm.

Experimental Protocol for NMR Data Acquisition

Figure 2. Workflow for NMR Data Acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer. Standard parameters for ¹H and ¹³C NMR should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Acquisition: For ¹H NMR, a spectral width of approximately 16 ppm is appropriate. For ¹³C NMR, a spectral width of about 240 ppm is standard.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Mass Spectral Data and Fragmentation Analysis (Predicted)

The expected mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio).

Predicted Fragmentation Pathway:

Figure 3. Predicted Mass Spectrometry Fragmentation Pathway.

-

Molecular Ion: The molecular ion peak [M]⁺˙ is expected at m/z 230 and 232, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragments:

-

Loss of the tetrahydropyranyl radical would lead to a fragment corresponding to the 4-bromopyrazole cation at m/z 145/147.

-

Loss of a bromine radical from the molecular ion would result in a fragment at m/z 151.

-

Cleavage of the N-C bond between the pyrazole and tetrahydropyran rings could generate a tetrahydropyranyl cation at m/z 85.

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system such as GC-MS or LC-MS.

-

Ionization: Electron Ionization (EI) is a common technique for generating fragments. Electrospray Ionization (ESI) is a softer ionization method that would likely show a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data and Interpretation (Predicted)

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3150 | C-H stretch (pyrazole ring) | Medium |

| 2850-2960 | C-H stretch (THP ring) | Strong |

| 1500-1600 | C=N, C=C stretch (pyrazole ring) | Medium |

| 1050-1150 | C-O-C stretch (THP ring) | Strong |

| ~1040 | C-N stretch | Medium |

| 550-650 | C-Br stretch | Medium-Strong |

Interpretation:

-

The presence of both aromatic (pyrazole) and aliphatic (THP) C-H stretches will be evident.

-

The strong absorption due to the C-O-C ether linkage in the tetrahydropyran ring is a key diagnostic feature.

-

The characteristic absorptions of the pyrazole ring and the C-Br bond will also be present in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. For a liquid or dissolved sample, a salt plate (e.g., NaCl) can be used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or solvent is first recorded and subtracted from the sample spectrum.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a robust framework for its identification and characterization. The combination of ¹H NMR, predicted ¹³C NMR, MS, and IR data, along with detailed interpretation and standardized experimental protocols, offers a self-validating system for ensuring the scientific integrity of research and development involving this compound. This guide serves as an authoritative resource for scientists, empowering them with the knowledge to confidently analyze and interpret the spectral properties of this important heterocyclic molecule.

References

The Strategic Functionalization of 4-Bromopyrazoles: A Technical Guide to Unlocking Molecular Diversity

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development, with its derivatives exhibiting a broad spectrum of biological activities.[1] Among the various synthetic handles used to elaborate the pyrazole core, the bromine atom at the 4-position stands out for its exceptional versatility. This technical guide provides an in-depth exploration of the reactivity of the bromine atom in 4-bromopyrazoles, offering researchers, scientists, and drug development professionals a comprehensive resource for strategic molecular design. We will delve into the key transformations, including transition-metal-catalyzed cross-coupling reactions, metal-halogen exchange, and the nuances of nucleophilic aromatic substitution, providing not only the "how" but, more importantly, the "why" behind these powerful synthetic methodologies.

Introduction: The Privileged Status of 4-Bromopyrazole

The pyrazole scaffold is a "biologically privileged" structure, frequently found in blockbuster drugs such as the COX-2 inhibitor Celecoxib.[2][3][4] The ability to controllably introduce a diverse array of substituents onto this core is paramount for fine-tuning pharmacological properties. 4-Bromopyrazole serves as a linchpin in this endeavor, acting as a versatile and highly reactive synthon.[5] Its utility spans from the synthesis of pharmaceuticals to agrochemicals, underscoring its importance as a fundamental building block in organic synthesis.[5] This guide will dissect the chemical behavior of the C4-bromine, providing a roadmap for its strategic manipulation.

The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and 4-bromopyrazoles are excellent substrates for these transformations.[6][7][8] These reactions proceed through a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][8]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, valued for the stability and low toxicity of the boronic acid coupling partners.[9] It provides a robust method for installing aryl, heteroaryl, and vinyl groups at the 4-position of the pyrazole ring.

Mechanistic Rationale: The reaction is initiated by the oxidative addition of the 4-bromopyrazole to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[9][10] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting efficient turnover.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles [11]

-

Materials:

-

4-Bromopyrazole derivative (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.5 equiv)

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Seal the tube and heat the reaction mixture at 90-100 °C for 6-12 hours with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 4-Bromopyrazoles

| Entry | 4-Bromopyrazole Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 95 | [11] |

| 2 | 4-Bromo-1-methylpyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Toluene | 100 | 92 | [12] |

| 3 | 4-Bromo-3,5-dimethylpyrazole | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF | 110 | 88 | [11] |

Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond, enabling the introduction of terminal alkynes onto the pyrazole ring.[13][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13][15]

Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles.[16] In the palladium cycle, oxidative addition of the 4-bromopyrazole to Pd(0) is followed by transmetalation with a copper(I) acetylide. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.[16] Reductive elimination from the palladium center yields the alkynylated pyrazole.

Experimental Protocol: General Procedure for Sonogashira Coupling of 4-Bromopyrazoles

-

Materials:

-

4-Bromopyrazole derivative (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (2-5 mol%)

-

CuI (5-10 mol%)

-

Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

-

Anhydrous solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the 4-bromopyrazole derivative, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel.

-

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines and has been successfully applied to 4-bromopyrazoles.[17][18] This reaction allows for the coupling of a wide range of primary and secondary amines to the pyrazole core.

Mechanistic Rationale and Causality of Experimental Choices: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[17] The choice of ligand is critical and often requires bulky, electron-rich phosphines to promote the reductive elimination step and prevent β-hydride elimination, especially with amines bearing β-hydrogens.[19][20] The N-protection of the pyrazole ring can significantly influence reactivity, with N-trityl protected 4-bromopyrazoles often showing enhanced reactivity.[19]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Protected 4-Bromopyrazoles [21]

-

Materials:

-

N-Protected 4-bromopyrazole (1.0 equiv)

-

Amine (1.2-2.0 equiv)

-

Pd(dba)₂ (10 mol%)

-

Bulky phosphine ligand (e.g., tBuDavePhos, 20 mol%)

-

Strong base (e.g., NaOtBu or K₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., toluene or xylene)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the N-protected 4-bromopyrazole, Pd(dba)₂, the phosphine ligand, and the base in a Schlenk tube.

-

Add the anhydrous solvent followed by the amine.

-

Seal the tube and heat the reaction mixture at 80-120 °C until the starting material is consumed. Microwave irradiation can also be employed to accelerate the reaction.[21]

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Metal-Halogen Exchange: A Gateway to Diverse Functionality

Metal-halogen exchange, particularly lithium-halogen exchange, offers a powerful alternative for the functionalization of 4-bromopyrazoles, especially for the introduction of electrophiles that are incompatible with palladium catalysis.[22][23] This reaction is typically very fast and must be performed at low temperatures to avoid side reactions.[24]

Mechanistic Considerations: The reaction involves the treatment of the 4-bromopyrazole with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C or lower).[22] This results in the formation of a 4-lithiopyrazole intermediate, which can then be quenched with a variety of electrophiles. The rate of exchange generally follows the trend I > Br > Cl.[22]

Diagram 2: Metal-Halogen Exchange and Subsequent Quench

Caption: Workflow for functionalization via metal-halogen exchange.

Potential Pitfalls: The Halogen Dance Researchers should be aware of a potential side reaction known as the "halogen dance," where the initially formed organometallic species can rearrange to a more thermodynamically stable isomer before being trapped by the electrophile.[25][26][27] Careful control of reaction conditions, such as temperature and addition rates, is crucial to minimize this phenomenon.

Nucleophilic Aromatic Substitution (SNAr): A More Challenging Pathway

Direct displacement of the bromine atom in 4-bromopyrazoles via a classical nucleophilic aromatic substitution (SNAr) mechanism is generally challenging.[5] Pyrazoles are electron-rich heterocyclic systems, which disfavors nucleophilic attack.[1][28]

For a successful SNAr reaction on a pyrazole ring, the presence of a strong electron-withdrawing group, typically positioned ortho or para to the leaving group, is required to activate the ring towards nucleophilic attack.[5] Without such activation, the high electron density of the pyrazole ring makes it a poor electrophile.[28] Therefore, for most synthetic applications involving the functionalization of the 4-position of pyrazole, the aforementioned cross-coupling and metal-halogen exchange reactions are the methods of choice.

Conclusion: A Versatile Toolkit for Pyrazole Functionalization

The bromine atom at the 4-position of the pyrazole ring is a remarkably versatile synthetic handle. Through a judicious choice of reaction conditions and reagents, researchers can access a vast chemical space of functionalized pyrazoles. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provide reliable and high-yielding methods for the formation of C-C and C-N bonds. For the introduction of a different set of functionalities, metal-halogen exchange offers a powerful, albeit more technically demanding, alternative. While direct nucleophilic substitution is generally not favored, it can be achieved under specific activating conditions. This guide provides a foundational understanding of these key transformations, empowering scientists in their pursuit of novel and impactful pyrazole-based molecules.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. jmcct.com [jmcct.com]

- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 8. nobelprize.org [nobelprize.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. researchgate.net [researchgate.net]

- 20. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 23. ethz.ch [ethz.ch]

- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 25. imperial.ac.uk [imperial.ac.uk]

- 26. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 27. researchgate.net [researchgate.net]

- 28. ishc.wp.st-andrews.ac.uk [ishc.wp.st-andrews.ac.uk]

An In-depth Technical Guide to the Stability of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific long-term stability data for this exact molecule is not extensively documented in public literature, this guide synthesizes field-proven insights from structurally related compounds and established principles of pharmaceutical stability testing to offer a robust framework for its evaluation. We will explore potential degradation pathways, detail a comprehensive forced degradation study protocol, and provide best practices for handling and storage. This document is intended to serve as a foundational resource for researchers to ensure the integrity and reliability of their work with this compound.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a bromine atom at the 4-position of the pyrazole ring, as seen in 4-bromo-1H-pyrazole, provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex and pharmacologically active molecules.[2] The N-1 substituent, in this case, a tetrahydro-2H-pyran (THP) group, is often incorporated to modulate physicochemical properties such as solubility and metabolic stability.

Given the critical role of molecular integrity in drug development, a thorough understanding of the stability of this compound is paramount for ensuring reproducible experimental results and for the development of safe and effective therapeutics.

Chemical Structure and Physicochemical Properties

-

IUPAC Name: this compound

-

CAS Number: 1040377-02-3[3]

-

Molecular Formula: C₈H₁₁BrN₂O

-

Molecular Weight: 231.1 g/mol [4]

Structural Features Influencing Stability:

-

Pyrazole Ring: Generally aromatic and relatively stable, but susceptible to electrophilic attack and certain oxidative conditions.

-

C-Br Bond: The carbon-bromine bond on the pyrazole ring is a potential site for nucleophilic substitution or reductive dehalogenation, particularly under harsh conditions or in the presence of certain metals.

-

Tetrahydro-2H-pyran (THP) Ring: As a saturated ether, the THP ring is generally stable. However, the ether linkage can be susceptible to cleavage under strong acidic conditions.

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value/Information | Source |

| CAS Number | 1040377-02-3 | [3] |

| Molecular Formula | C₈H₁₁BrN₂O | [4] |

| Molecular Weight | 231.1 g/mol | [4] |

| Appearance | Typically a powder or solid | [5] |

| Purity | ≥95% (as commercially available) | [3] |

| Storage | Recommended sealed, dry, low temperature | [5] |

Potential Degradation Pathways

Forced degradation studies are designed to intentionally degrade a compound to identify potential degradation products and pathways.[6][7] Based on the structure of this compound, several degradation pathways can be hypothesized.

Caption: Potential Degradation Pathways

Hydrolytic Degradation

-

Acidic Conditions: The N-glycosidic bond linking the pyrazole to the THP ring is susceptible to cleavage under strong acidic conditions, which could lead to the formation of 4-bromo-1H-pyrazole and tetrahydropyran-4-ol.

-

Basic Conditions: The compound is expected to be more stable under basic conditions. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to minor degradation.

Oxidative Degradation

Oxidizing agents such as hydrogen peroxide can lead to the formation of N-oxides or potentially cause cleavage of the pyrazole ring.[8]

Thermal Degradation

As a solid, the compound is likely stable at ambient temperatures. At elevated temperatures, decomposition may occur. The melting point would be a key parameter to determine the upper limit for thermal stress testing.

Photolytic Degradation

Exposure to UV or visible light may induce photodecomposition. The carbon-bromine bond can be susceptible to homolytic cleavage upon UV irradiation, leading to debromination or other radical-mediated reactions.

A Framework for Stability Assessment: Forced Degradation Protocol

The following section outlines a comprehensive protocol for conducting forced degradation studies on this compound.[9] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[10]

Caption: Forced Degradation Experimental Workflow

Materials and Reagents

-

This compound

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Class A volumetric flasks and pipettes

Analytical Method

A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or ammonium acetate). Detection can be performed using a UV detector (e.g., at 220 nm) and a mass spectrometer to identify degradation products.

Experimental Procedures

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

1. Acid Hydrolysis:

- To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

- Incubate the solution at 60°C for 24 hours.

- At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

- To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

- Incubate the solution at 60°C for 24 hours.

- At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

3. Oxidative Degradation:

- To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.

- Keep the solution at room temperature for 24 hours, protected from light.

- At specified time points, withdraw an aliquot, dilute, and analyze by HPLC.

4. Thermal Degradation (Solid State):

- Place a known amount of the solid compound in a vial and heat in an oven at 80°C for 7 days.

- At specified time points, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.

5. Photostability:

- Expose the solid compound and a solution (in a photostable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

- A control sample should be wrapped in aluminum foil to protect it from light.

- Analyze the samples by HPLC.

Data Interpretation and Reporting

All quantitative results from the forced degradation studies should be tabulated for clear comparison.

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 M HCl | 24 h | 60°C | [Data] | [Data] | [Data] |

| 0.1 M NaOH | 24 h | 60°C | [Data] | [Data] | [Data] |

| 3% H₂O₂ | 24 h | Room Temp | [Data] | [Data] | [Data] |

| Thermal (Solid) | 7 days | 80°C | [Data] | [Data] | [Data] |

| Photolytic | ICH Q1B | Ambient | [Data] | [Data] | [Data] |

Recommendations for Handling and Storage

Based on the potential degradation pathways, the following handling and storage recommendations are proposed:

-

Storage: The compound should be stored in a well-sealed container, protected from light, at a low temperature (e.g., 2-8°C).[5][11] An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation.[11]

-

Handling: Avoid exposure to strong acids and oxidizing agents. When preparing solutions, use freshly prepared solvents and protect from prolonged exposure to light.

Conclusion

This guide provides a comprehensive framework for assessing the stability of this compound. While specific experimental data is limited, the principles outlined here, derived from the study of related chemical structures and established regulatory guidelines, offer a robust starting point for any researcher or drug developer. A thorough understanding and implementation of forced degradation studies are critical for ensuring the quality, safety, and efficacy of potential drug candidates derived from this versatile chemical scaffold.

References

- 1. Buy 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 1040377-02-3 Cas No. | 4-Bromo-1-tetrahydro-2H-pyran-4-yl-1H-pyrazole | Apollo [store.apolloscientific.co.uk]

- 4. scbt.com [scbt.com]

- 5. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, CasNo.82099-98-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Solubility is a critical physicochemical parameter that dictates a compound's utility in synthesis, formulation, and biological screening. This document synthesizes theoretical principles with predictive analysis and provides a robust experimental framework for researchers. We will deconstruct the molecule's structural components to predict its behavior in various organic solvents, offer a detailed protocol for empirical solubility determination, and discuss the key factors influencing dissolution. This guide is intended for researchers, chemists, and drug development professionals seeking to effectively utilize this compound in their work.

Introduction: Compound Profile and the Imperative of Solubility

This compound (Molecular Formula: C₈H₁₁BrN₂O, Molecular Weight: 231.09 g/mol ) is a substituted pyrazole derivative.[1] The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its versatile biological activities and its ability to act as a bioisostere for other aromatic rings, often improving physicochemical properties like lipophilicity and solubility.[2]

The solubility of an active compound is a pivotal factor that influences every stage of the development pipeline, from synthetic workup and purification to formulation and ultimately, bioavailability. A thorough understanding of a compound's solubility profile is not merely academic; it is a prerequisite for efficient and successful research and development. This guide provides the foundational knowledge required to handle and effectively solubilize this compound.

Theoretical Solubility Analysis: A Structure-Based Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[3] To predict the solubility of this compound, we must analyze the contributions of its distinct structural motifs.

-

Pyrazole Core: The five-membered pyrazole ring is aromatic and contains two nitrogen atoms. One nitrogen atom acts as a hydrogen bond donor (N-H), while the other can act as a hydrogen bond acceptor. This duality allows for interactions with a range of polar solvents.[2]

-

Bromo Substituent: The bromine atom at the C4 position is electron-withdrawing and significantly increases the molecule's lipophilicity and molecular weight. This moiety favors interactions with less polar, more hydrophobic solvents.

-

Tetrahydro-2H-pyran (THP) Group: This saturated heterocyclic ring, attached at the N1 position of the pyrazole, is a key determinant of solubility. While it contains a polar ether linkage (-O-), the overall character of the six-membered ring is aliphatic and non-polar. It adds steric bulk and significantly increases the compound's non-polar surface area, which is expected to decrease solubility in highly polar solvents like water but enhance it in solvents of intermediate and low polarity.

Prediction: Based on this structural analysis, this compound is predicted to be poorly soluble in water but should exhibit moderate to high solubility in a range of common organic solvents. Its solubility will likely be highest in moderately polar aprotic solvents that can accommodate both the polar pyrazole core and the non-polar THP and bromo substituents.

Predictive Solubility Profile

While empirical data is the gold standard, a predictive profile provides a crucial starting point for experimental design. The following table summarizes the expected solubility of the title compound across a spectrum of organic solvents categorized by their polarity.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl group can hydrogen bond with the pyrazole nitrogens, but the overall non-polar character of the solute may limit high solubility. |

| Water | Very Low / Insoluble | The large non-polar surface area from the bromo and THP groups outweighs the polar contribution of the pyrazole ring.[4][5] | |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM's polarity is well-suited to solubilize both the polar and non-polar regions of the molecule. |

| Tetrahydrofuran (THF) | High | Structurally similar to the THP group, THF is an excellent solvent for this class of compounds. | |

| Acetone | High | The ketone can act as a hydrogen bond acceptor for the pyrazole N-H, and its overall polarity is suitable.[4] | |

| Acetonitrile (ACN) | Moderate to High | ACN is highly polar and may be less effective than DCM or THF but should still be a viable solvent. | |

| Dimethylformamide (DMF) | High | A powerful polar aprotic solvent capable of disrupting intermolecular forces. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly effective polar aprotic solvent, often used for compounds with poor solubility. | |

| Non-Polar | Hexanes, Heptane | Low to Very Low | These solvents lack the polarity to effectively interact with the pyrazole core's polar nature. |

| Toluene | Moderate | The aromatic ring of toluene can engage in π-π stacking with the pyrazole ring, potentially aiding solubility. | |

| Diethyl Ether | Moderate | The ether oxygen offers some polarity, but the dominant alkyl chains make it less effective than THF or DCM. |

Experimental Protocol for Solubility Determination

This section provides a standardized, step-by-step protocol for the qualitative and semi-quantitative determination of solubility. The methodology is designed to be self-validating by progressing through a logical sequence of solvents.

Materials and Reagents

-

This compound (solute)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Small glass vials (e.g., 2 mL) with screw caps

-

Graduated micropipettes

-

A selection of organic solvents (HPLC grade or equivalent): Dichloromethane, Methanol, Acetone, Toluene, Hexane, etc.

-

Safety Equipment: Safety goggles, lab coat, and appropriate chemical-resistant gloves.[6][7]

Experimental Workflow Diagram

The following diagram outlines the decision-making process for systematically testing solubility.

Caption: Experimental workflow for semi-quantitative solubility testing.

Step-by-Step Procedure

The causality for each step is explained to ensure a robust and logical process.

-

Preparation: Accurately weigh approximately 5.0 mg of this compound into a clean, dry glass vial. The precise measurement is critical for calculating the final concentration.

-

Initial Solvent Addition: Add 0.5 mL of the first test solvent (e.g., Dichloromethane) to the vial using a calibrated micropipette. This creates an initial test concentration of 10 mg/mL.

-

Mixing: Cap the vial securely and vortex vigorously for 60 seconds. This step is crucial to break down aggregates and provide sufficient kinetic energy to overcome the crystal lattice energy, ensuring the system approaches equilibrium.[8]

-

Observation: Let the vial stand undisturbed for at least 5 minutes. Observe the solution against a dark background.

-

If a clear, homogenous solution forms: The compound is considered "soluble" at ≥10 mg/mL. Proceed to test the next solvent.

-

If solid material remains or the solution is hazy: The compound is not fully soluble at 10 mg/mL. Proceed to the next step.

-

-

Dilution Step: Add another 0.5 mL of the same solvent to the vial, bringing the total volume to 1.0 mL and the effective concentration to 5 mg/mL.

-

Repeat Mixing and Observation: Repeat steps 3 and 4.

-

If a clear solution now forms: The compound is considered "soluble" with a solubility between 5 and 10 mg/mL.

-

If solid material still remains: The compound is considered "sparingly soluble" or "insoluble" at <5 mg/mL in this solvent.

-

-

Systematic Testing: Repeat this entire process for each solvent of interest, using a fresh, dry vial and a new 5 mg sample of the compound for each solvent to avoid cross-contamination. It is logical to test solvents in an order that reflects the predictive profile (e.g., start with DCM or THF).[9]

Key Factors Influencing Solubility

Several physical and chemical factors can influence the dissolution process. Understanding these allows for troubleshooting and optimization.

Caption: Interacting factors that determine the final solubility outcome.

-

Temperature: For most solid organic compounds, solubility in organic solvents increases with temperature.[3][4] This is because the additional thermal energy helps to overcome the intermolecular forces in the solid state (lattice energy). If a compound shows poor solubility at room temperature, gentle warming may improve it, though care must be taken to avoid solvent evaporation or compound degradation.

-

Purity of Solute and Solvent: Impurities can significantly alter solubility. The presence of water in an aprotic organic solvent is a common issue that can drastically reduce the solubility of non-polar compounds. Always use high-purity, dry solvents for reliable and reproducible results.

-

Kinetic vs. Thermodynamic Solubility: The protocol above measures thermodynamic solubility by allowing the system time to reach equilibrium. Be aware of the potential for forming supersaturated solutions, which are kinetically stable but will eventually precipitate. Scratching the inside of the vial can sometimes induce precipitation from a supersaturated state.

Conclusion

This compound possesses a hybrid structure with both polar and significant non-polar characteristics. This duality dictates its solubility profile, leading to a prediction of poor aqueous solubility but good to excellent solubility in moderately polar aprotic solvents such as Dichloromethane, THF, and Acetone. While this guide provides a robust theoretical and predictive framework, it is imperative that these predictions are confirmed through the systematic experimental protocol outlined herein. A precise understanding of this compound's solubility is the first step toward its successful application in any research or development endeavor.

References

- 1. 4-Bromo-1-tetrahydro-2H-pyran-4-yl-1H-pyrazole - Amerigo Scientific [amerigoscientific.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ca [fishersci.ca]

- 8. chem.ws [chem.ws]

- 9. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide on the Structural Analogs of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold is a cornerstone in contemporary medicinal chemistry, functioning as an adaptable framework for creating a multitude of biologically active compounds. This guide offers a detailed examination of the structural analogs of this core, emphasizing strategic design, synthesis, and potential therapeutic uses. We explore the fine balance between structural changes and biological effects, providing practical insights into the reasoning behind experimental decisions. This document aims to be a comprehensive resource, complete with detailed protocols and authoritative citations, to help researchers in the challenging field of drug discovery.

Introduction: The Strategic Importance of the Pyrazole-Tetrahydropyran Scaffold

The combination of a pyrazole ring and a tetrahydropyran (THP) group results in a distinct chemical structure with considerable promise in drug design. The pyrazole core, a five-membered aromatic heterocycle with two neighboring nitrogen atoms, is a recognized pharmacophore present in many approved drugs.[1][2][3][4][5] Its capacity to serve as both a hydrogen bond donor and acceptor, along with its metabolic stability, makes it a desirable element for interacting with biological targets.[1]

The tetrahydropyran ring, a saturated six-membered ether, is often used as a bioisostere for less stable groups. Its main function is to boost solubility, enhance pharmacokinetic properties, and offer a firm, three-dimensional structure that can position other functional groups for ideal target binding. The specific connection at the 4-position of the THP ring in the primary compound provides a clear point for additional chemical development.

The bromine atom at the 4-position of the pyrazole ring is a crucial functional point.[6] It allows for a variety of modifications through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the addition of a wide range of substituents to explore chemical possibilities and enhance potency and selectivity.

This guide will systematically review the structural analogs derived from this compound, establishing a solid basis for the logical design and creation of new therapeutic agents.

Strategic Modifications of the Core Scaffold: A Gateway to Diverse Bioactivity

The study of structural analogs of this compound can be methodically undertaken by focusing on changes at three main locations: the pyrazole ring, the tetrahydropyran moiety, and the bromine atom.

2.1. Diversification at the Pyrazole Ring (Position 4)

The bromine atom at the C4 position is the most frequent site for introducing structural variety. The electron-rich character of the pyrazole ring supports a range of metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a highly effective and commonly used technique for creating carbon-carbon bonds. For our core scaffold, it permits the addition of numerous aryl and heteroaryl substituents, which can significantly affect the compound's biological activity by forming new interactions with the target protein, like pi-stacking or hydrophobic interactions.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are generally used. The selection of the catalyst and ligand is vital and often relies on the electronic properties of the coupling partners. For electron-rich pyrazoles, a more electron-rich phosphine ligand can increase the rate of oxidative addition.

-

Base: A base, like sodium carbonate, potassium carbonate, or cesium carbonate, is necessary to activate the boronic acid or ester. The choice of base can affect the reaction speed and selectivity.

-

Solvent System: A mix of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic components of the reaction.

Authoritative Grounding: The mechanism and practical use of the Suzuki-Miyaura coupling are thoroughly described in many organic chemistry textbooks and review articles. For a detailed overview, consult the key reviews by Miyaura and Suzuki.

The Sonogashira coupling facilitates the addition of alkynyl groups, which can serve as rigid linkers or engage in hydrogen bonding. This modification can be especially helpful for examining deep, narrow binding pockets in a target protein.

Causality Behind Experimental Choices:

-

Catalyst System: A dual-catalyst system with a palladium(0) complex and a copper(I) salt (e.g., CuI) is usually employed. The palladium catalyst aids the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne.

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the alkyne and neutralize the HX byproduct.

Authoritative Grounding: The Sonogashira coupling is a fundamental technique in modern organic synthesis. Its mechanism and uses are widely covered in chemical literature.

2.2. Modifications of the Tetrahydropyran (THP) Moiety

While the THP ring is often seen as a way to enhance physicochemical properties, its structure can also be altered to adjust biological activity.[7] Tetrahydropyran and its derivatives have been utilized as NK1 receptor antagonists for treating depression and mood disorders.[8]

Adding substituents to the THP ring can create new points of interaction with the target or help adjust the compound's ADME (absorption, distribution, metabolism, and excretion) properties. For instance, adding a hydroxyl group could create a new hydrogen bonding opportunity, while a fluorine atom could prevent metabolism at a certain site.

The THP ring can be substituted with other saturated heterocycles, like piperidine, morpholine, or cyclohexane, to see how ring heteroatoms and conformational shapes affect biological activity. This is a standard approach in medicinal chemistry for refining a lead compound.

2.3. Alterations to the Pyrazole Core

Although less frequent than changes at the C4 position, direct functionalization of other positions on the pyrazole ring (C3 and C5) can be done, usually needing a different synthetic starting point. These changes can significantly affect the electronic characteristics and hydrogen bonding abilities of the pyrazole core.

Synthetic Strategies and Experimental Protocols

The effective synthesis of structural analogs of this compound depends on reliable and consistent synthetic methods. This section offers comprehensive, step-by-step procedures for important transformations.

3.1. Synthesis of the Core Scaffold: this compound

The creation of the main compound usually involves a sequence of several steps.

Workflow Diagram:

Caption: Synthetic workflow for the core scaffold.

Experimental Protocol:

-

Step 1: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole

-

To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add malonaldehyde bis(dimethyl acetal) (1.2 eq) and a small amount of acetic acid.

-

Heat the mixture to reflux and check the reaction's progress by TLC until it is complete.

-

Cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the raw product by column chromatography on silica gel.

-

-

Step 2: Bromination to yield this compound

-

Dissolve the product from Step 1 (1.0 eq) in a solvent like dichloromethane or chloroform.

-

Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) in parts.

-

Let the reaction warm to room temperature and stir until the initial material is gone (as checked by TLC).

-

Stop the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.[9][10]

-

Trustworthiness: This protocol is a self-verifying system. The progress of each step can be tracked with standard analytical methods like Thin Layer Chromatography (TLC), and the identity and purity of the intermediate and final products should be verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.2. Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general method for coupling this compound with a standard arylboronic acid.

Workflow Diagram:

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol:

-

Reaction Setup:

-

In a reaction container, mix this compound (1.0 eq), the chosen arylboronic acid (1.2 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).

-

Evacuate and refill the container with an inert gas (e.g., argon or nitrogen) three times.

-

-

Solvent Addition:

-

Add a degassed mix of a suitable organic solvent (e.g., 1,4-dioxane) and water (usually in a 4:1 to 10:1 ratio).

-

-

Reaction:

-

Heat the reaction mixture to a temperature between 80-100 °C and stir well.

-

Monitor the reaction's progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is finished, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in a vacuum.

-

Purify the raw product by flash column chromatography on silica gel.

-

Structure-Activity Relationship (SAR) Insights and Data Presentation

The methodical creation and biological testing of analogs help develop a structure-activity relationship (SAR) model. This model is essential for guiding the improvement of lead compounds.

Logical Relationship Diagram:

Caption: Iterative cycle of SAR-driven drug discovery.

Data Presentation:

The biological data for a set of analogs should be shown in a clear and simple table to make comparison and analysis easier.

Table 1: Hypothetical SAR Data for Analogs Targeting Kinase X

| Compound ID | R Group (at C4 of Pyrazole) | IC₅₀ (nM) for Kinase X |

| 1 | -Br (Core Scaffold) | >10,000 |

| 2a | -Phenyl | 5,200 |

| 2b | -4-Fluorophenyl | 2,100 |

| 2c | -4-Methoxyphenyl | 850 |

| 2d | -3-Pyridyl | 450 |

| 2e | -2-Thienyl | 1,200 |

Interpretation of Hypothetical Data:

From this speculative data, we can make some initial SAR observations:

-

Adding an aryl group at the C4 position is vital for activity (compare compound 1 to 2a-e ).

-

Electron-donating substituents on the phenyl ring seem to be advantageous (compare 2c to 2a and 2b ).

-

Adding a heteroaryl group, like a pyridyl ring, can greatly increase potency (2d ), possibly by forming a new hydrogen bond with the target protein.

Conclusion and Future Directions

The this compound core is a very flexible and promising basis for creating new therapeutic agents. Its ease of synthesis, especially at the C4 position, enables the quick creation of varied chemical libraries. The knowledge gained from methodical SAR studies can inform the logical design of more powerful and selective compounds.

Future research in this field should concentrate on:

-

Exploring a broader range of cross-coupling reactions: Besides Suzuki and Sonogashira, other reactions like Buchwald-Hartwig amination or cyanation could produce new analogs with distinct biological effects.

-

Detailed investigation of THP modifications: A more extensive study of substitutions and bioisosteric replacements for the THP ring could result in compounds with better pharmacokinetic characteristics.

-

Computational modeling and simulation: Using computer-based tools can help explain observed SAR and forecast the activity of new designs, thus speeding up the drug discovery process.

By combining modern synthetic techniques with logical drug design principles, the full capabilities of this valuable scaffold can be realized, leading to the discovery of future-generation treatments.

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. royal-chem.com [royal-chem.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.org.mx [scielo.org.mx]

Methodological & Application

The Strategic Application of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in Palladium-Catalyzed Suzuki Coupling Reactions

<APPLICATION NOTE & PROTOCOLS >

Introduction: The Significance of the Tetrahydropyran-Pyrazole Scaffold in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in contemporary organic synthesis, prized for its robustness, mild reaction conditions, and tolerance of a vast array of functional groups.[1][2] This palladium-catalyzed carbon-carbon bond formation is indispensable in the pharmaceutical and fine chemical industries.[3] A key area of its application is in the synthesis of complex heterocyclic structures, which form the core of many therapeutic agents.

Among these, the pyrazole motif is of particular interest due to its prevalence in biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[4][5] When coupled with a tetrahydropyran (THP) ring, the resulting scaffold offers a unique combination of properties highly desirable in drug design. The THP moiety, a saturated cyclic ether, can be considered a bioisostere of a cyclohexane ring but with reduced lipophilicity and the potential for hydrogen bond acceptance through its oxygen atom.[6] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[6] The specific compound, 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, therefore, represents a valuable building block for accessing novel chemical entities with potentially enhanced pharmacological properties.[7][8]

This guide provides a comprehensive overview of the application of this compound in Suzuki coupling reactions, detailing the underlying mechanistic principles, offering a validated experimental protocol, and discussing key considerations for successful implementation.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The catalytic cycle, centered around a palladium complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9]

-

Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) species into the carbon-bromine bond of this compound. This step forms a Palladium(II) complex. The electron-rich nature of the pyrazole ring can influence the rate of this step.

-

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10] The choice of base is therefore critical and can significantly impact the reaction rate and yield.

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the pyrazole and the organic group from the boronic acid, with the concomitant regeneration of the catalytically active Palladium(0) species. This step is typically fast and irreversible.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)Ln(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Ar_R [label="Ar-Pd(II)Ln(R)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetalation [label="R-B(OH)2, Base"]; Transmetalation -> PdII_Ar_R; PdII_Ar_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"];

// Invisible nodes and edges for layout {rank=same; Pd0; Product;} } enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Approach

This section outlines a detailed, step-by-step protocol for a typical Suzuki coupling reaction using this compound and a representative arylboronic acid.

Materials and Reagents:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equiv.)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv.)

-

Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with a small amount of water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

-

Silica gel for column chromatography

Reaction Setup and Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the chosen arylboronic acid, and the base.

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent system. The addition of a small amount of water to the organic solvent is often beneficial for dissolving the inorganic base and facilitating the transmetalation step.[2]

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11][12]

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine Reactants:\n- Bromo-pyrazole\n- Boronic Acid\n- Base", fillcolor="#F1F3F4", fontcolor="#202124"]; degas [label="Degas System\n(Evacuate/Backfill with N2/Ar)", fillcolor="#FBBC05", fontcolor="#202124"]; add_catalyst [label="Add Pd Catalyst\nand Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; heat [label="Heat and Stir\n(80-110 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Reaction\n(TLC, LC-MS)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="Characterization\n(NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> degas; degas -> add_catalyst; add_catalyst -> heat; heat -> monitor; monitor -> workup [label="Complete"]; monitor -> heat [label="Incomplete"]; workup -> purify; purify -> characterize; characterize -> end; } enddot Caption: A streamlined experimental workflow for the Suzuki coupling reaction.

Key Parameters and Optimization

The success of the Suzuki coupling reaction with this compound hinges on the careful selection of several key parameters.

| Parameter | Common Choices | Expert Insights & Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Buchwald ligands | For heteroaryl bromides like our substrate, catalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos can be highly effective in promoting oxidative addition.[14][15] Pd(dppf)Cl₂ is a robust and generally reliable choice. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base is crucial and often substrate-dependent. Stronger bases like K₃PO₄ can be effective but may not be compatible with base-sensitive functional groups.[16] Cs₂CO₃ is often a good choice for challenging couplings. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, THF/H₂O | A biphasic solvent system is commonly employed to dissolve both the organic substrates and the inorganic base.[2][17] The ratio of organic solvent to water can be optimized to balance solubility and reaction rate. |

| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Alkylboronic esters | The purity of the boronic acid is paramount, as impurities can poison the catalyst.[18] For less stable boronic acids, the corresponding boronate esters (e.g., pinacol esters) can offer enhanced stability. |

Troubleshooting and Self-Validation